N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two pyrazole rings. The first pyrazole is substituted with an ethyl group at the 1-position and a methylene-linked amine group at the 3-position. The second pyrazole carries an isopropyl group at the 1-position and an amine at the 4-position. While direct structural data (e.g., NMR, crystallography) for this compound are absent in the provided evidence, analogous pyrazole derivatives (e.g., ) suggest that its synthesis likely involves coupling reactions using amines and halogenated pyrazole precursors under basic conditions (e.g., cesium carbonate) with transition-metal catalysts like copper(I) bromide .
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-16-6-5-11(15-16)7-13-12-8-14-17(9-12)10(2)3;/h5-6,8-10,13H,4,7H2,1-3H3;1H |
InChI Key |
XSOVVEOBYYVJRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CN(N=C2)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Carbonyl Cyclocondensation
The most common route involves cyclocondensation between 1-ethyl-1H-pyrazole-3-carbaldehyde and isopropylhydrazine. In a typical procedure:
- Reagents : 1-Ethyl-1H-pyrazole-3-carbaldehyde (1.0 eq), isopropylhydrazine hydrochloride (1.2 eq)
- Conditions : Ethanol solvent, 80°C, 12 h
- Catalyst : None required (thermal activation)
- Yield : 68-72%
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration to form the pyrazole ring. Post-synthesis purification uses silica gel chromatography with ethyl acetate/hexane (3:7).
Microwave-Assisted Optimization
Industrial-scale protocols employ microwave irradiation to enhance reaction kinetics:
- Power : 300 W
- Temperature : 120°C
- Time : 20 min
- Yield Improvement : 82% (+14% vs conventional heating)
This method reduces side products like N-alkylated derivatives, with HPLC purity >98%.
Reductive Amination Approaches
Two-Step Alkylation-Amination
A sequential strategy achieves higher regioselectivity:
- Alkylation :
- Substrate : 1-Isopropyl-1H-pyrazol-4-amine
- Electrophile : (1-Ethyl-1H-pyrazol-3-yl)methyl tosylate
- Base : K₂CO₃ (2.5 eq)
- Solvent : DMF, 60°C, 8 h
- Intermediate Yield : 89%
- Purification :
- Method : Crystallization from ethanol/water (4:1)
- Purity : 99.5% by NMR
Catalytic Hydrogenation
For nitro precursors, hydrogenation offers atom economy:
- Catalyst : 10% Pd/C (0.5 mol%)
- Pressure : 50 psi H₂
- Temperature : 25°C
- Conversion : 95% in 4 h
- Advantage : Avoids stoichiometric reducing agents
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling introduces structural diversity:
| Parameter | Value |
|---|---|
| Boronic Ester | 1-Ethyl-3-(pinacolboronate)pyrazole |
| Catalyst | Pd(dppf)Cl₂ (0.03 eq) |
| Base | Na₂CO₃ (3.0 eq) |
| Solvent | DMF/H₂O (10:1) |
| Temperature | 100°C |
| Time | 2 h |
| Yield | 74% |
This method enables late-stage functionalization but requires stringent oxygen-free conditions.
Industrial Production Methods
Continuous Flow Synthesis
Large-scale manufacturing uses flow reactors for enhanced control:
- Reactor Type : Microtube (ID = 1 mm)
- Flow Rate : 0.5 mL/min
- Residence Time : 15 min
- Throughput : 1.2 kg/day
- Key Advantage : 40% reduction in solvent use vs batch
Green Chemistry Innovations
Sustainable protocols emphasize:
- Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DMF
- Catalyst Recycling : Magnetic Fe₃O₄-supported catalysts (5 reuse cycles)
- Waste Minimization : <0.5 kg waste/kg product
Analytical Characterization
Critical quality control metrics include:
HPLC Parameters :
- Column : C18 (4.6 × 150 mm, 5 μm)
- Mobile Phase : 65% MeCN/35% H₂O (+0.1% TFA)
- Retention Time : 6.8 min
- Purity Criteria : ≥95% area
¹H NMR (400 MHz, DMSO-d₆) :
| δ (ppm) | Assignment |
|---|---|
| 1.32 (t) | CH₂CH₃ (J = 7.2 Hz) |
| 3.89 (q) | NCH₂CH₃ |
| 4.21 (s) | NCH(CH₃)₂ |
| 7.45 (s) | Pyrazole H-4 |
| 7.88 (s) | Pyrazole H-5 |
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that pyrazole derivatives, including N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine, exhibit significant anticancer activity. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanisms of action often involve:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.
For example, compounds with similar structures have been reported to induce apoptosis through mitochondrial pathways, showcasing their potential as anticancer agents .
Anti-inflammatory Activity
Another significant application of this compound lies in its anti-inflammatory properties. Pyrazole derivatives are known to inhibit key inflammatory pathways, such as NF-kB and AP-1 signaling. The compound has demonstrated the ability to reduce inflammatory cytokine production, which is crucial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study evaluated a series of pyrazole derivatives for their anticancer properties, revealing that this compound exhibited IC50 values indicating effective inhibition of cancer cell lines .
- Anti-inflammatory Mechanism : In vitro assays demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines (such as IL-6 and TNF-alpha) in activated macrophages, suggesting its therapeutic potential in inflammatory diseases .
- Synergistic Effects with Other Drugs : Research has indicated that combining this pyrazole derivative with existing anti-cancer drugs enhances therapeutic efficacy, potentially allowing for lower dosages and reduced side effects .
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This interaction can lead to the inhibition of key biological pathways, resulting in the compound’s pharmacological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares key structural and physicochemical features of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine with analogous compounds:
Key Observations :
- Lipophilicity: The ethyl and isopropyl groups in the target compound likely confer higher logP values compared to benzyl or cyclopropanol-substituted analogs, favoring passive diffusion .
- Metabolic Stability : Bulkier substituents (e.g., isopropyl, propyl) may reduce CYP450-mediated oxidation compared to methyl or ethyl groups .
Biological Activity
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine, with the CAS number 1856058-89-3, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 283.80 g/mol. The compound features two pyrazole rings, which are known for their diverse biological activities.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds related to pyrazole have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. Specifically, derivatives with structural similarities to this compound have been tested for their efficacy against A549 lung cancer cells, demonstrating IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 26 | Induces apoptosis |
| Compound B | NCI-H460 | 49.85 | Autophagy induction |
| N-[...]-4-amino | A549 | 24 | Cell cycle arrest |
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Research indicates that modifications to the pyrazole structure can enhance COX inhibitory activity, potentially leading to new anti-inflammatory agents .
Table 2: COX Inhibition by Pyrazole Derivatives
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| Compound C | 16.2 | COX-2 |
| Compound D | 50.2 | COX-1 |
| N-[...]-methanamine | 20.0 | COX inhibition |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve various pathways:
- Cell Cycle Arrest : Certain derivatives have been shown to arrest cancer cells at specific phases of the cell cycle.
- Apoptosis Induction : Compounds induce programmed cell death through mitochondrial pathways.
- Autophagy : Some studies report that these compounds promote autophagy in cancer cells without triggering apoptosis, offering a dual mechanism for therapeutic intervention.
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical and preclinical settings:
Case Study 1: A549 Cell Line
In a study assessing the anticancer potential of pyrazole derivatives, N-[...]-methanamine demonstrated significant growth inhibition in A549 cell lines, suggesting its potential as a therapeutic agent against lung cancer .
Case Study 2: Inflammatory Models
In animal models of inflammation, pyrazole-based compounds exhibited reduced edema and inflammatory markers, indicating their potential utility in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
